molecular formula C11H8Cl2N2O2S B5786799 4-CHLORO-N-(4-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

4-CHLORO-N-(4-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5786799
M. Wt: 303.2 g/mol
InChI Key: LQMBTZMAYDAQHC-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chloropyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloropyridine moiety.

Preparation Methods

The synthesis of 4-chloro-N-(4-chloropyridin-2-yl)benzene-1-sulfonamide typically involves a series of organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(4-chloropyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N-(4-chloropyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloropyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(4-chloropyridin-2-yl)benzene-1-sulfonamide include other sulfonamides such as sulfamethoxazole and sulfadiazine. These compounds also inhibit dihydropteroate synthetase but may differ in their spectrum of activity and pharmacokinetic properties . The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

4-chloro-N-(4-chloropyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-10(4-2-8)18(16,17)15-11-7-9(13)5-6-14-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMBTZMAYDAQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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